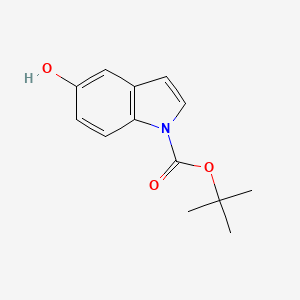
N-Boc-5-Hydroxyindole
概要
説明
N-Boc-5-Hydroxyindole is a derivative of indole, a heterocyclic compound with a wide range of applications in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amine functionality. While the provided papers do not directly discuss N-Boc-5-Hydroxyindole, they do provide insights into the synthesis and reactivity of related N-Boc-protected indoles and hydroxyindoles, which can be extrapolated to understand the properties and potential synthetic routes for N-Boc-5-Hydroxyindole.
Synthesis Analysis
The synthesis of N-Boc-protected indoles can be achieved through various methods. One approach is the electrophilic amination of amino acids and their derivatives using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent, as described in the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids . Another method involves the intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes under transfer hydrogenation conditions to form N-hydroxyindoles, which could potentially be further modified to introduce a Boc-protecting group .
Molecular Structure Analysis
The molecular structure of N-Boc-5-Hydroxyindole would consist of an indole core with a hydroxy group at the 5-position and a Boc-protected amine. The presence of the Boc group would influence the reactivity of the molecule, particularly in terms of its resistance to acidic conditions typically used to deprotect amines. The steric bulk of the Boc group could also affect the molecule's conformation and its ability to participate in certain chemical reactions.
Chemical Reactions Analysis
N-Boc-protected indoles can participate in a variety of chemical reactions. For instance, the vinylogous Mukaiyama-type Mannich addition of silyloxyindoles to N-Boc imines leads to the formation of chiral α-alkylidene-δ-amino-2-oxindole products . This demonstrates the utility of N-Boc-protected indoles in constructing complex, chiral indole-based scaffolds. Additionally, the reactivity of N-Boc-protected indoles with boron compounds, as seen in the generation of zwitterionic species with N-methylindole, suggests potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-5-Hydroxyindole would be influenced by both the hydroxy and Boc-protected amine groups. The hydroxy group would contribute to the molecule's polarity and potential for hydrogen bonding, affecting its solubility in various solvents. The Boc group would increase the molecule's steric bulk and molecular weight, potentially affecting its boiling point, melting point, and overall stability. The presence of the Boc group would also render the amine less nucleophilic and more resistant to deprotection under non-harsh conditions.
科学的研究の応用
Summary of the Application
N-Boc-5-Hydroxyindole is used as a starting point for the synthesis of various compounds with EZH2 inhibitor pharmacophores . EZH2 inhibitors have potential applications in the treatment of cancer .
Methods of Application
The researchers used 5-hydroxyindole as a synthetic starting point for structural alterations in a combinatorial process to synthesize 22 different compounds with EZH2 inhibitor pharmacophores .
Results or Outcomes
According to molecular modeling and in vitro biological activity assays, the preliminary structure-activity relationship was summarized. Compound L–04 improved both the H3K27Me3 reduction and antiproliferation parameters (IC 50 = 52.6 μM). These findings revealed that compound L–04 is worthy of consideration as a lead compound to design more potent EZH2 inhibitors .
Application in the Field of Green Chemistry
Summary of the Application
N-Boc-5-Hydroxyindole is used in the N-Boc protection of amines under ultrasound irradiation . This method is described as a green and simple approach for the N-Boc protection on structurally diverse amines .
Methods of Application
The researchers achieved selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature . The ultrasound irradiation allowed for the highly chemoselective, simple, efficient, environmentally benign N-Boc protection of various aliphatic and aromatic amine derivatives under solvent-free conditions .
Results or Outcomes
The method resulted in excellent isolated yields without the formation of isocyanate, urea, N,N-di-t-Boc, or O .
Application in the Field of Organic Chemistry
Summary of the Application
N-Boc-5-Hydroxyindole is used in the synthesis of indoles from alkynes and nitrogen sources . Indoles are important core structures in many biologically active natural products, exhibiting therapeutic properties over a wide range of targets .
Methods of Application
The researchers used a transition metal-catalyzed cyclization reaction of unsaturated substrates, which is one of the most important and useful methodologies for the preparation of heterocycles . The association between alkynes and nitrogen compounds results in versatile substrates for the synthesis of N-heterocycles, including indole derivatives .
Results or Outcomes
The synthesis of indoles using alkynes and nitrogen sources as substrates in the cyclization reactions catalyzed by metals has been successful .
Application in the Field of Pharmacology
Summary of the Application
N-Boc-5-Hydroxyindole is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet . Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Methods of Application
The gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet .
Results or Outcomes
Indole and its derivatives interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma . The disorder of intestinal–liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases .
Application in the Field of Synthetic Chemistry
Summary of the Application
N-Boc-5-Hydroxyindole is used in the synthesis of indoles from alkynes and nitrogen sources . Indoles are important core structures in many biologically active natural products, exhibiting therapeutic properties over a wide range of targets .
Methods of Application
The researchers used a transition metal-catalyzed cyclization reaction of unsaturated substrates, which is one of the most important and useful methodologies for the preparation of heterocycles . The association between alkynes and nitrogen compounds results in versatile substrates for the synthesis of N-heterocycles, including indole derivatives .
Results or Outcomes
The synthesis of indoles using alkynes and nitrogen sources as substrates in the cyclization reactions catalyzed by metals has been successful .
Application in the Field of Pharmacology
Summary of the Application
N-Boc-5-Hydroxyindole is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet . Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Methods of Application
The gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet .
Results or Outcomes
Indole and its derivatives interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma . The disorder of intestinal–liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases .
Safety And Hazards
将来の方向性
The use of electrochemistry in small-molecule synthesis has experienced a renaissance over the past few decades . The eCLIC reaction, for instance, has potential applications in the site-specific labelling of various recombinant proteins . Furthermore, the role of bacterial metabolism in altering gut motility suggests potential for microbiota-targeted interventions .
特性
IUPAC Name |
tert-butyl 5-hydroxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-8,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFYKCHJFIWCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626733 | |
| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-5-Hydroxyindole | |
CAS RN |
434958-85-7 | |
| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

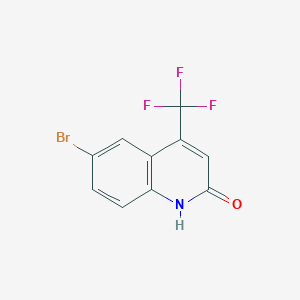
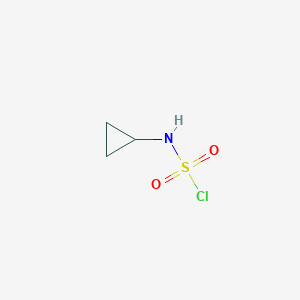
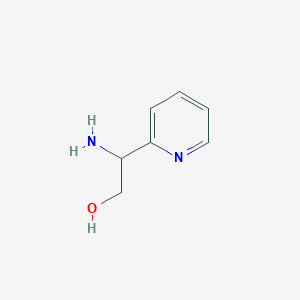

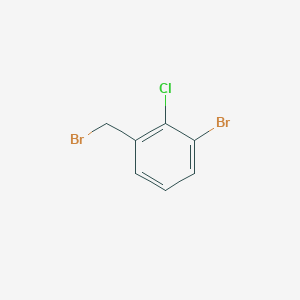


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)
![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)




![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)